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molecular formula C10H12O3 B8575903 2-(3-(2-Hydroxyethyl)phenoxy)acetaldehyde

2-(3-(2-Hydroxyethyl)phenoxy)acetaldehyde

Cat. No. B8575903
M. Wt: 180.20 g/mol
InChI Key: QYZKECQQRFAMKE-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Concentrated hydrochloric acid (1.5 mL) was added to a solution of 2-(3-(2,2-diethoxyethoxy)phenyl)ethanol (example 24 step a) (0.256 g) in 1,4-dioxane (3 mL) and the resulting mixture was stirred at room temperature for 1.5 hours. The solution was then diluted with water and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous magnesium sulphate and concentrated in vacuo to afford the subtitled compound as a white foam. Yield 0.150 g.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
2-(3-(2,2-diethoxyethoxy)phenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([O:4][CH:5](OCC)[CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH2:14][CH2:15][OH:16])[CH:11]=[CH:12][CH:13]=1)C>O1CCOCC1.O>[OH:16][CH2:15][CH2:14][C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[O:7][CH2:6][CH:5]=[O:4]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
2-(3-(2,2-diethoxyethoxy)phenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC=1C=C(C=CC1)CCO)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCCC=1C=C(OCC=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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